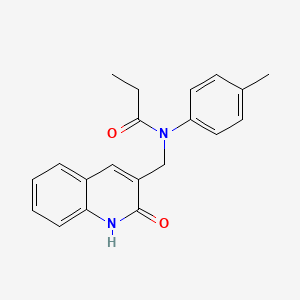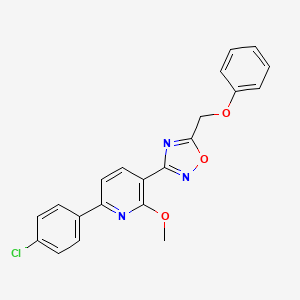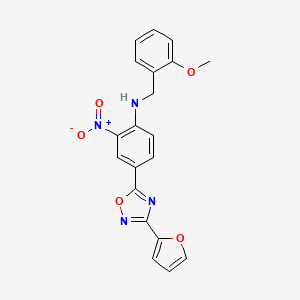
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline, also known as FOD-MA-N, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline involves the formation of a complex with copper ions, which results in a significant increase in fluorescence intensity. This fluorescence enhancement is due to the inhibition of the photoinduced electron transfer process, which occurs in the absence of copper ions.
Biochemical and Physiological Effects:
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline has been shown to have minimal toxicity and does not exhibit any significant adverse effects on cellular viability. In addition, 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline has been shown to be highly selective for copper ions, making it a promising tool for the detection of copper ions in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline is its high selectivity for copper ions, which makes it a promising tool for the detection of copper ions in biological systems. However, one of the limitations of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline is its relatively low quantum yield, which may limit its sensitivity for certain applications.
Zukünftige Richtungen
There are several directions for future research on 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline. One potential area of research is the development of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline derivatives with improved quantum yields and selectivity for other metal ions. Another potential area of research is the application of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline in vivo for the detection of copper ions in biological systems. Finally, the development of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline-based biosensors for the detection of copper ions in environmental samples is another promising area of research.
In conclusion, 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline is a promising compound with potential applications in various fields of science. Its high selectivity for copper ions and minimal toxicity make it a promising tool for the detection of copper ions in biological systems. However, further research is needed to optimize its properties and explore its potential applications in vivo and in environmental samples.
Synthesemethoden
The synthesis of 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline involves multiple steps, including the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-yl chloride. This intermediate is then reacted with 3-amino-1,2,4-oxadiazole-5-carboxylic acid to form the key intermediate 3-(furan-2-yl)-1,2,4-oxadiazole-5-carboxylic acid. The final product is obtained by reacting this intermediate with 2-nitro-1,4-diaminobenzene and 2-methoxybenzylamine in the presence of triethylamine.
Wissenschaftliche Forschungsanwendungen
4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline has been extensively studied for its potential applications in various fields of science. One of the key areas of research is its use as a fluorescent probe for the detection of metal ions. 4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-N-(2-methoxybenzyl)-2-nitroaniline has been shown to selectively detect copper ions in vitro and in vivo, making it a promising tool for the detection of copper ions in biological systems.
Eigenschaften
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(2-methoxyphenyl)methyl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O5/c1-27-17-6-3-2-5-14(17)12-21-15-9-8-13(11-16(15)24(25)26)20-22-19(23-29-20)18-7-4-10-28-18/h2-11,21H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJWKUJHZZWSFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CO4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

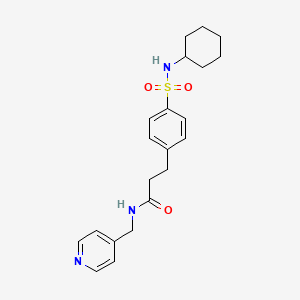
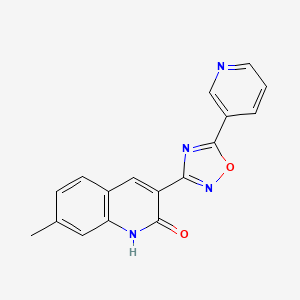
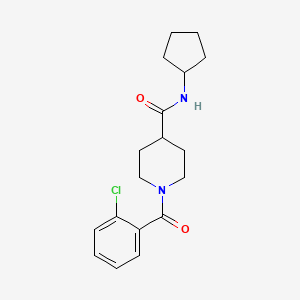


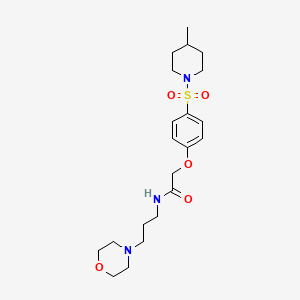
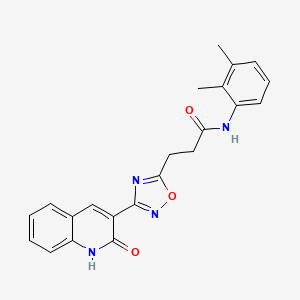

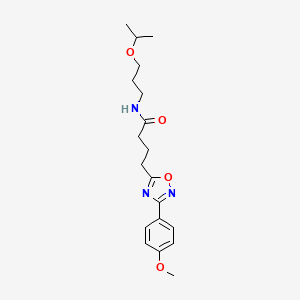
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7692507.png)
